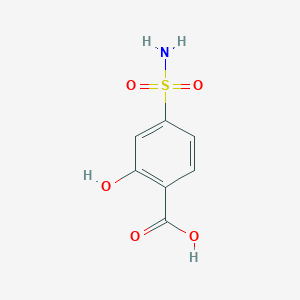

2-Hydroxy-4-sulfamoylbenzoic acid

Description

Contextualization of Sulfamoylbenzoic Acid Scaffolds in Organic and Medicinal Chemistry

Within the broader family of substituted benzoic acids, those containing a sulfamoyl group (-SO2NH2) have carved out a significant niche, particularly in medicinal chemistry. ontosight.ai The sulfamoyl group is a key functional group in sulfonamide drugs, which have a long history of therapeutic applications. ontosight.ai When incorporated into a benzoic acid scaffold, the sulfamoyl group can impart a range of biological activities. nih.gov

Sulfamoylbenzoic acid derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and antioxidant agents. ontosight.ai A notable application of this scaffold is in the design of carbonic anhydrase inhibitors. scbt.comnih.gov Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has been a successful strategy for treating conditions like glaucoma. nih.gov The sulfamoyl group plays a crucial role in binding to the zinc ion in the active site of these enzymes. Furthermore, sulfamoylbenzoic acid analogues have been synthesized and studied as specific agonists for receptors such as the LPA2 receptor, which is involved in processes like apoptosis and cell regeneration. nih.gov This demonstrates the versatility of the sulfamoylbenzoic acid scaffold in targeting different biological pathways.

Significance of the 2-Hydroxy-4-sulfamoylbenzoic Acid Core Structure for Advanced Studies

The specific compound, this compound, combines the key features of a salicylic (B10762653) acid derivative (a 2-hydroxybenzoic acid) with a sulfamoyl group at the 4-position. While detailed research on this exact molecule is not extensive, its structural components suggest significant potential for advanced studies. The ortho-hydroxy group can form an intramolecular hydrogen bond with the carboxylic acid, influencing its acidity and conformation. This feature is characteristic of salicylic acid and its derivatives, which are known for their anti-inflammatory properties. cymitquimica.com

The presence of the sulfamoyl group at the 4-position introduces the potential for biological activities associated with sulfonamides. ontosight.ai This substitution pattern makes the this compound core a promising candidate for the development of novel therapeutic agents that could potentially combine the properties of both salicylic acids and sulfonamides. For example, it could be explored for its activity as a carbonic anhydrase inhibitor, drawing on the established role of the sulfamoyl group, or as an anti-inflammatory agent, leveraging the salicylic acid backbone. scbt.comcymitquimica.com The synthesis of derivatives based on this core structure could lead to new classes of compounds with unique pharmacological profiles, making it a valuable target for further investigation in medicinal chemistry. nih.govnih.gov

Compound Data

Below are tables detailing the chemical information for this compound and related compounds mentioned in this article.

Structure

3D Structure

Properties

CAS No. |

43059-24-1 |

|---|---|

Molecular Formula |

C7H7NO5S |

Molecular Weight |

217.20 g/mol |

IUPAC Name |

2-hydroxy-4-sulfamoylbenzoic acid |

InChI |

InChI=1S/C7H7NO5S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)(H2,8,12,13) |

InChI Key |

DBMSSUODVFRPHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Hydroxy 4 Sulfamoylbenzoic Acid

Historical Perspectives on the Synthesis of Sulfamoylbenzoic Acids

The synthetic history of sulfamoylbenzoic acids is intrinsically linked to two major streams of chemical development in the 19th and early 20th centuries: the synthesis of salicylic (B10762653) acid and the discovery of sulfonamide drugs. Salicylic acid itself was first isolated from willow bark in the 1820s, with its chemical synthesis being achieved by Hermann Kolbe in the 1850s through the Kolbe-Schmitt reaction. researchgate.netnih.gov This reaction, involving the carboxylation of sodium phenoxide, became a cornerstone of industrial aromatic chemistry. researchgate.net

Contemporaneously, the development of synthetic dyes led to the exploration of aromatic sulfonation. The discovery of the antibacterial properties of sulfonamides, stemming from the work on prontosil (B91393) in the 1930s, created a surge of interest in the synthesis of various sulfanilamide (B372717) derivatives. The general approach involved the chlorosulfonation of an aromatic ring followed by amination.

The synthesis of sulfamoyl-substituted benzoic acids emerged from the convergence of these fields. Early methods for preparing sulfamoylbenzoic acids often involved multi-step sequences. A common historical strategy was the sulfonation of toluene (B28343) to produce p-toluenesulfonyl chloride, followed by oxidation of the methyl group to a carboxylic acid, and subsequent amination of the sulfonyl chloride. researchgate.net The hydrolysis of saccharin (B28170) (o-sulfobenzoic imide) with hydrochloric acid was also an early method to produce o-sulfobenzoic acid derivatives. orgsyn.org These foundational reactions set the stage for the development of more direct and regioselective methods for a wide array of substituted sulfamoylbenzoic acids, including the hydroxylated analogue, 2-hydroxy-4-sulfamoylbenzoic acid.

Classical Synthetic Routes to this compound Precursors

The classical synthesis of this compound relies heavily on the preparation of key precursors, primarily salicylic acid and its subsequent functionalization.

Salicylic Acid (2-Hydroxybenzoic Acid): The industrial-scale production of salicylic acid has historically been dominated by the Kolbe-Schmitt reaction . In this process, dry sodium phenoxide is heated with carbon dioxide under pressure (typically 100-125°C and several atmospheres) to form sodium salicylate. Subsequent acidification liberates the free salicylic acid. researchgate.net While effective, this method can suffer from the formation of byproducts, most notably 4-hydroxybenzoic acid. researchgate.net

4-(Chlorosulfonyl)-2-hydroxybenzoic Acid: This is the most critical precursor for the direct synthesis of the target molecule. It is typically prepared via the chlorosulfonation of salicylic acid . In this electrophilic aromatic substitution reaction, salicylic acid is treated with chlorosulfonic acid (ClSO₃H). The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring direct the incoming chlorosulfonyl group. The powerful electron-donating hydroxyl group primarily directs ortho and para to itself. Given that the ortho position is occupied by the carboxyl group, the sulfonation occurs predominantly at the para position (position 4) relative to the hydroxyl group, yielding 4-(chlorosulfonyl)-2-hydroxybenzoic acid. smolecule.comchemicalbook.com The reaction is typically performed at controlled temperatures (e.g., 70-80°C) to manage the high reactivity of chlorosulfonic acid. chemicalbook.com

An alternative classical route to a precursor involves the chlorosulfonation of 4-chlorosalicylic acid to form 4-chloro-5-chlorosulfonyl salicylic acid, which can then be reacted with ammonia (B1221849). google.com Another related historical preparation involves the diazotization of 2-amino-5-sulfamoylbenzoic acid, followed by treatment with a metal chloride to yield 2-chloro-5-sulfamoylbenzoic acid. google.com These routes, while not directly yielding the 2-hydroxy-4-sulfamoyl isomer, illustrate the classical toolset available for synthesizing related structures.

Modern Strategies for Direct Synthesis of this compound

Modern synthetic strategies aim for higher efficiency, selectivity, and more direct pathways to the final product.

The most direct and common route to this compound involves a two-step sequence starting from salicylic acid:

Chlorosulfonation: As described in the classical methods, salicylic acid is reacted with an excess of chlorosulfonic acid. The regioselectivity is generally high for substitution at the 4-position due to the directing effect of the hydroxyl group.

Ammonolysis/Amidation: The resulting 4-(chlorosulfonyl)-2-hydroxybenzoic acid is then reacted with an amine source, typically aqueous ammonia or an amine in an organic solvent, to form the sulfonamide. patsnap.comgoogle.com The highly reactive sulfonyl chloride readily undergoes nucleophilic attack by the amine to displace the chloride and form the N-S bond of the sulfonamide. The reaction is often carried out at low temperatures (e.g., 0-5°C) to control the exothermic nature of the reaction. google.com Subsequent acidification precipitates the final product, this compound.

This two-step process remains the most practical and widely used method for the synthesis of this and related sulfamoylbenzoic acids.

While not the standard industrial route, modern organic chemistry offers advanced techniques that could, in principle, be applied to construct the this compound scaffold with high regioselectivity.

Regioselective Hydroxylation: This would involve introducing a hydroxyl group at the 2-position of a pre-existing 4-sulfamoylbenzoic acid molecule. This is a challenging transformation. However, advances in biocatalysis using monooxygenase enzymes have shown promise for the regioselective hydroxylation of various aromatic compounds. nih.gov For example, HpaBC family monooxygenases have been used to hydroxylate aromatic molecules like resveratrol. nih.gov Such an enzymatic approach could offer a highly selective route if an appropriate enzyme could be identified or engineered.

Regioselective Carboxylation: This strategy would start with a 3-sulfamoylphenol and introduce a carboxyl group at the position ortho to the hydroxyl group.

Palladium-Catalyzed C-H Carboxylation: Recent developments have shown that phenols can be directly carboxylated at the ortho position using palladium catalysts. These reactions often employ a directing group, such as a silanol (B1196071), to achieve high regioselectivity. nih.gov

Enzymatic Carboxylation: Biocatalytic methods using benzoic acid (de)carboxylases have been shown to selectively carboxylate phenols at the ortho-position under mild conditions (ambient temperature and pressure) using bicarbonate as the carbon dioxide source. nih.govnih.govresearchgate.net This approach offers perfect regioselectivity and avoids the harsh conditions of the traditional Kolbe-Schmitt reaction. nih.gov

These advanced regioselective methods, particularly those employing biocatalysis, represent potential future pathways for the synthesis of this compound and its derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic compounds to reduce waste, avoid hazardous reagents, and improve energy efficiency.

For the synthesis of this compound, several green approaches can be considered:

Alternative Sulfonating Agents: Traditional chlorosulfonation generates significant amounts of corrosive hydrochloric acid as a byproduct. Greener protocols for the sulfonation of aromatic compounds have been developed using sodium bisulfite (NaHSO₃) in the presence of reusable heterogeneous catalysts. researchgate.netajgreenchem.com

Solvent Selection: The use of greener solvents is a key aspect of sustainable chemistry. A patented method for a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, utilizes N-methylpyrrolidone (NMP) as a solvent which can be recovered and reused. patsnap.comgoogle.com Water is also used as a green solvent for the synthesis of sulfonamide derivatives from sulfonyl chlorides, using sodium carbonate as an acid scavenger. mdpi.com

Energy Efficiency: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times for sulfonation reactions, from hours to minutes, while also increasing product yields. ajgreenchem.com Sonication has also been explored as a method to enhance sulfonation processes. acs.org

Catalytic Routes: The use of recoverable and reusable solid acid catalysts instead of stoichiometric amounts of corrosive acids aligns with green chemistry principles. researchgate.net

A synthesis route for a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, has been described as a "green synthesis route" due to fewer process steps, use of easily available raw materials, low pollution, and high product purity. patsnap.com The synthesis of salicylic acid, a key precursor, has also been explored using green methods, such as synthesis from natural wintergreen oil. researchgate.net

Catalytic Systems and Their Efficacy in the Synthesis of this compound

Catalytic systems are crucial for improving the efficiency, selectivity, and sustainability of the synthesis of this compound.

| Reaction Step | Catalyst Type | Efficacy and Findings |

| Sulfonation | Silica-supported Brønsted acids (e.g., SiO₂/HClO₄, SiO₂/KHSO₄) | These reusable, heterogeneous catalysts have been shown to be highly effective for the sulfonation of various aromatic compounds using sodium bisulfite. They offer good to excellent yields, can be recycled multiple times, and work under both conventional heating and solvent-free microwave conditions, which significantly accelerates the reaction. researchgate.netajgreenchem.com |

| Sulfonation | Pyridinium Dichromate (PDC) and Pyridinium Chlorochromate (PCC) | These reagents have been explored as catalysts for the sulfonation of aromatic compounds with NaHSO₃, showing significant rate accelerations, especially under microwave irradiation. researchgate.net |

| Sulfonation | Sodium sulfate | Used as a catalyst in the sulfonation of 2,4-dichlorobenzoic acid with chlorosulfonic acid in NMP solvent, demonstrating its utility in industrial processes for related compounds. patsnap.comgoogle.com |

| Carboxylation (Alternative Route) | Palladium catalysts with silanol directing groups | This system allows for the highly regioselective ortho-carboxylation of phenols to form salicylic acids, demonstrating excellent functional group tolerance and high efficiency. nih.gov |

| Carboxylation (Alternative Route) | Benzoic acid (de)carboxylase enzymes | These biocatalysts provide a highly regioselective method for the ortho-carboxylation of phenols under mild, aqueous conditions, offering a green alternative to the Kolbe-Schmitt reaction. nih.govnih.gov |

| Hydroxylation (Alternative Route) | Monooxygenase enzymes (e.g., HpaBC family) | These biocatalysts have the potential for highly regioselective C-H hydroxylation of aromatic rings in a single step under mild conditions, though a specific enzyme for 4-sulfamoylbenzoic acid has yet to be reported. nih.gov |

| Amide Coupling | EDC/DMAP | For related syntheses, standard carbodiimide (B86325) coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) are effective for coupling sulfamoyl benzoic acids with amines to form amides. nih.gov |

The development and application of these catalytic systems are pivotal in advancing the synthesis of this compound towards more efficient, selective, and environmentally benign processes.

Stereoselective Synthesis Considerations for Related Chiral Analogs

The principles of stereoselective synthesis are crucial when considering chiral analogs of this compound where stereoisomerism can arise. This can be due to the introduction of a chiral center, for instance, by modification of the aromatic ring substituents, or by the creation of axial chirality. The synthesis of enantiomerically pure compounds is of high importance as different enantiomers of a molecule can exhibit varied biological activities. tcichemicals.com Methodologies to achieve this include chiral resolution, the use of chiral auxiliaries, and asymmetric synthesis.

Chiral Resolution of Racemic Mixtures

A common approach to obtaining enantiomerically pure compounds is through chiral resolution of a racemic mixture. wikipedia.org This process involves separating a mixture of equal amounts of two enantiomers into its individual components.

One widely used method is the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers often have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomers. For analogs of this compound that contain a basic functional group, such as an amine, chiral acids like tartaric acid derivatives or camphorsulfonic acid can be employed as resolving agents. wikipedia.orggoogle.com Conversely, for acidic analogs, chiral amines such as 1-phenylethylamine (B125046) can be used. wikipedia.org

A patent for the chiral resolution of N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives highlights the use of O,O'-diacyltartaric acid derivatives, like 2,3-dibenzoyl-tartaric acid or O,O'-di-p-toluoyl tartaric acid, as chiral auxiliaries. google.com The process involves mixing the stereoisomer mixture with the chiral auxiliary and a salt-forming auxiliary compound, such as mandelic acid or camphorsulfonic acid, to precipitate diastereomeric salts and obtain an optical isomer with high purity. google.com

Another technique for chiral resolution is chiral column chromatography. wikipedia.org This method utilizes a stationary phase that is itself chiral, allowing for the differential interaction with the enantiomers in the racemic mixture as they pass through the column, leading to their separation.

Kinetic resolution is another strategy, where one enantiomer in a racemic mixture reacts at a faster rate with a chiral catalyst or reagent, leaving the unreacted enantiomer in excess. mdpi.com For instance, the kinetic resolution of racemic 2-hydroxyamides has been achieved through asymmetric acylation using a chiral acyl-transfer catalyst. mdpi.com This approach could be adapted for chiral analogs of this compound that possess a hydroxyl group.

Asymmetric Synthesis Using Chiral Auxiliaries

Asymmetric synthesis aims to create a specific stereoisomer directly. tcichemicals.com One established method involves the use of a chiral auxiliary, which is a chiral compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

A notable example is the asymmetric synthesis of sulfinamides using (-)-quinine as a chiral auxiliary. nih.gov In this process, a variety of chiral sulfinamides were prepared with good yields and excellent enantioselectivity. nih.gov The quinine (B1679958) auxiliary could also be recovered and recycled, adding to the efficiency of the method. nih.gov This strategy could be conceptually applied to the synthesis of chiral sulfonamide analogs.

Organocatalytic Asymmetric Synthesis

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. researchgate.net This approach uses small organic molecules as catalysts. For instance, the atroposelective synthesis of axially chiral sulfonamides has been explored. researchgate.net Axial chirality arises from restricted rotation around a single bond, and this type of stereoisomerism is becoming increasingly relevant in medicinal chemistry. researchgate.net

The enantioselective synthesis of axially chiral sulfonamides has been achieved through the hydroamination of allenes catalyzed by a palladium complex with a chiral ligand. acs.org This method allows for the direct and rapid synthesis of a series of useful axially chiral sulfonamides. acs.org Furthermore, the straightforward access to enantioenriched sulfinate esters via asymmetric condensation of pro-chiral sulfinates and alcohols using a pentanidium organocatalyst has been reported. wixsite.comnih.gov These sulfinate esters are versatile intermediates that can be transformed into diverse chiral sulfur-containing pharmacophores. wixsite.comnih.gov

Chiral phosphoric acids have also been utilized as catalysts in the enantioselective synthesis of chiral allenes and styrenes, demonstrating significant stereocontrol. nih.gov These catalysts can act as bifunctional catalysts, activating both reactants to facilitate the desired transformation with high stereoselectivity. nih.gov

Derivatization and Analog Development of 2 Hydroxy 4 Sulfamoylbenzoic Acid

Synthesis of Ester Derivatives of 2-Hydroxy-4-sulfamoylbenzoic Acid

The carboxylic acid moiety of this compound is a primary target for derivatization, with esterification being a common strategy to mask the polar carboxylic acid group. This modification can influence the compound's solubility, membrane permeability, and pharmacokinetic profile.

The synthesis of ester derivatives is typically achieved through standard esterification procedures. One common method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is generally accomplished by treating the parent acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a desired alcohol to furnish the corresponding ester. A range of alcohols, from simple alkyl alcohols like methanol (B129727) and ethanol (B145695) to more complex ones, can be employed to generate a variety of ester derivatives. google.com

Another approach involves the direct condensation of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, and often with the removal of water to drive the reaction to completion. Furthermore, ester derivatives of the sulfamoylbenzoic acid core, such as 2-sulfamoylbenzoic acid ethyl ester, can serve as versatile starting materials for further modifications. nih.gov For instance, these ester intermediates can be reacted with various compounds, like bromoalkyl derivatives, to introduce new functionalities while the carboxylic acid group is protected as an ester. nih.gov

Table 1: General Methods for Ester Synthesis

| Method | Reagents | Description |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) followed by an alcohol (R-OH) | The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with an alcohol to form the ester. google.com |

| Fischer Esterification | Alcohol (R-OH) with a strong acid catalyst (e.g., H₂SO₄) | Direct reaction between the carboxylic acid and an alcohol, typically under reflux conditions with removal of water to favor ester formation. |

| Alkylation of Ester Intermediates | e.g., 2-sulfamoylbenzoic acid ethyl ester + Bromoalkyl compound | The pre-formed ester acts as a starting material for further synthetic modifications at other positions of the molecule. nih.gov |

Amidation and Sulfonamide Modification Strategies of the this compound Core

A linear synthetic approach is often employed for the creation of sulfamoyl-benzamide derivatives. nih.gov This process typically begins with the chlorosulfonation of a benzoic acid precursor, which is then reacted with ammonia (B1221849) or a primary/secondary amine to form the desired sulfonamide. nih.govnih.gov For instance, reacting the intermediate sulfonyl chloride with amines such as cyclopropylamine (B47189) or morpholine (B109124) yields N-substituted sulfamoylbenzoic acids. nih.gov

Following the formation of the sulfonamide, the carboxylic acid group can be converted to an amide. A common method for this transformation is through carbodiimide-mediated coupling. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, which then reacts with a variety of primary or secondary amines to produce the corresponding benzamide (B126) derivatives. nih.gov This modular approach allows for the introduction of a wide range of substituents on both the sulfonamide and carboxamide functionalities. nih.gov

Table 2: Examples of Sulfonamide and Amide Modifications

| Modification Site | Amine Reagent | Resulting Functional Group | Reference |

| Sulfonamide | Cyclopropylamine | N-cyclopropylsulfamoyl | nih.gov |

| Sulfonamide | Morpholine | Morpholinosulfonyl | nih.gov |

| Sulfonamide | p-Bromoaniline | N-(4-bromophenyl)sulfamoyl | nih.gov |

| Carboxamide | Anilines | N-arylbenzamide | nih.gov |

| Carboxamide | Primary Aliphatic Amines | N-alkylbenzamide | nih.gov |

| Carboxamide | Secondary Aliphatic Amines | N,N-dialkylbenzamide | nih.gov |

Introduction of Halogen Substituents on the Aromatic Ring System

The introduction of halogen atoms, such as chlorine, onto the aromatic ring of the this compound scaffold is a key strategy in medicinal chemistry to modulate the electronic properties and lipophilicity of the molecule. This can lead to altered binding affinities for biological targets and improved pharmacokinetic characteristics.

A documented synthetic route for a related halogenated compound, 2,4-dichloro-5-sulfamoylbenzoic acid, provides insight into how such modifications can be achieved. google.com The synthesis starts with a halogenated precursor, 2,4-dichloro trichloro benzyl, which undergoes reaction with chlorosulfonic acid in the presence of a catalyst to yield 2,4-dichloro-5-sulfonyl chloride benzoic acid. google.com This intermediate sulfonyl chloride is then subjected to amination (ammonolysis) followed by acidification to produce the final 2,4-dichloro-5-sulfamoylbenzoic acid. google.com This process highlights a method where the halogen atoms are incorporated into the starting material before the formation of the sulfonamide and carboxylic acid functionalities.

Table 3: Synthesis of a Dichloro-Sulfamoylbenzoic Acid Derivative

| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |

| 1. Chlorosulfonation | 2,4-dichloro trichloro benzyl | Chlorosulfonic acid, Catalyst | 2,4-dichloro-5-sulfonyl chloride benzoic acid | google.com |

| 2. Amination/Acidification | 2,4-dichloro-5-sulfonyl chloride benzoic acid | Ammonia, Acid | 2,4-dichloro-5-sulfamoylbenzoic acid | google.com |

Development of Heterocyclic Hybrids Incorporating the this compound Moiety

Incorporating heterocyclic rings into the this compound structure is a widely used strategy to explore new chemical space and enhance biological activity. These heterocyclic moieties can introduce conformational rigidity, alter solubility, and provide additional points of interaction with biological targets.

Heterocyclic groups can be appended to the core structure through various synthetic routes, often by modifying the sulfonamide or carboxylic acid groups. For example, reacting the sulfonyl chloride precursor of the benzoic acid with a heterocyclic amine, such as morpholine, results in a morpholinosulfonyl derivative. nih.gov Similarly, patents describe the synthesis of derivatives carrying other heterocyclic substituents, such as an N-methylpiperazino group, attached to the aromatic ring. google.com

More complex heterocyclic systems can also be constructed. For instance, sulfamoyl benzoic acid analogs have been synthesized to include isoindole and indoline (B122111) moieties. nih.gov In one approach, a 2-sulfamoylbenzoic acid ethyl ester is reacted with a bromoalkyl-substituted isoindole-1,3-dione to create a hybrid molecule. nih.gov These examples demonstrate the versatility of the sulfamoylbenzoic acid core in generating a wide array of heterocyclic derivatives.

Table 4: Examples of Heterocyclic Hybrids

| Heterocycle | Point of Attachment | Synthetic Strategy | Reference |

| Morpholine | Sulfonamide nitrogen | Reaction of sulfonyl chloride with morpholine. | nih.gov |

| Piperazine | Aromatic ring (position 4) | Multi-step synthesis involving a piperazine-substituted precursor. | google.com |

| Isoindole-1,3-dione | Sulfonamide nitrogen (via alkyl linker) | Reaction of a sulfamoyl intermediate with a bromoalkyl-substituted isoindolinedione. | nih.gov |

| Indoline-2,3-dione | Sulfonamide nitrogen (via alkyl linker) | Reaction of a sulfamoyl intermediate with a bromoalkyl-substituted indolinedione. | nih.gov |

Bioconjugation Strategies for this compound Analogs

Bioconjugation involves the covalent attachment of a molecule, such as a derivative of this compound, to a biomolecule like a protein or antibody. This strategy is employed to create targeted therapeutics, diagnostic tools, and probes to study biological systems. The presence of a carboxylic acid on the this compound core provides a convenient handle for such conjugation reactions.

A prevalent method for conjugating molecules with carboxylic acid groups to proteins is through amide bond formation. youtube.com This process typically involves the activation of the carboxylic acid using coupling agents. A common two-step approach uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS). youtube.com

First, EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. youtube.com This intermediate is then stabilized by reaction with sulfo-NHS to generate a semi-stable, amine-reactive sulfo-NHS ester. youtube.com This activated ester can then efficiently react with the primary amine groups found in the side chains of lysine (B10760008) residues on the surface of proteins, forming a stable amide bond and linking the small molecule to the protein. youtube.com

The conditions for bioconjugation must be carefully controlled to be biocompatible, typically occurring in an aqueous medium at or near neutral pH and at room temperature, to avoid denaturation of the protein. nih.gov The goal is often to achieve a site-selective conjugation to produce a homogeneous product with a well-defined drug-to-antibody ratio, which is a key consideration in the development of antibody-drug conjugates (ADCs). nih.gov

Mechanistic Investigations of Chemical Reactivity and Transformations

Elucidation of Reaction Mechanisms in the Synthesis of 2-Hydroxy-4-sulfamoylbenzoic Acid

The synthesis of this compound and its analogs often involves multi-step processes. One common strategy begins with a precursor like 2-sulfamoylbenzoic acid ethyl ester. This ester can be reacted with various alkylating agents in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to introduce different functional groups. nih.gov For instance, the reaction of 2-sulfamoylbenzoic acid ethyl ester with 2-(bromoalkyl)benzo[de]isoquinoline-1,3-diones yields corresponding substituted sulfamoylbenzoic acid esters in moderate yields. nih.gov

Another approach involves the direct modification of a pre-existing benzoic acid derivative. For example, 2,4-dichloro-5-sulfamoylbenzoic acid can be converted to its more reactive acid chloride derivative using thionyl chloride. google.com This acid chloride can then be reacted with an amine in a polar solvent like tetrahydrofuran (B95107) to form an amide linkage. google.com

The synthesis of related sulfamoylbenzoic acid derivatives can also be achieved through the reaction of substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxides with other reagents in the presence of a base under reflux conditions. nih.gov These synthetic routes highlight the versatility of the sulfamoylbenzoic acid scaffold for chemical modification.

Stability and Degradation Pathways of this compound Under Varying Conditions

The stability of this compound is influenced by its environment. While specific degradation pathways for this exact compound are not extensively detailed in the provided search results, general principles regarding similar structures can be inferred. For instance, 2-(aminosulfonyl) benzoic acid is a known environmental transformation product of certain agricultural chemicals like metsulfuron-methyl. nih.gov This suggests that the sulfamoyl group can be a site of environmental degradation.

Reactivity of the Hydroxyl Group in this compound

The hydroxyl group at the 2-position of the benzoic acid ring is a key functional group that influences the molecule's reactivity. Its position ortho to the carboxylic acid group allows for the formation of an intramolecular hydrogen bond, which can affect its acidity and reactivity.

The reactivity of hydroxyl groups on benzoic acid derivatives is a subject of significant interest. For example, the hydroxyl group can undergo etherification reactions. researchgate.net Additionally, the presence of a hydroxyl group can direct the course of other reactions on the aromatic ring. In the context of antioxidant activity, the position of hydroxyl groups is crucial, with ortho- and para-dihydroxy configurations often leading to potent antioxidant properties due to the stabilization of resulting radicals. nih.gov While this compound has only one hydroxyl group, its reactivity can be compared to other monohydroxybenzoic acids. nih.gov

Studies on similar molecules, like 2-hydroxybenzophenones, show that the hydroxyl group is central to processes like excited-state intramolecular proton transfer (ESIPT). doi.org This process involves the transfer of the hydroxyl proton to a nearby acceptor, in this case, likely the carbonyl oxygen of the carboxylic acid, upon photoexcitation. doi.orgnih.gov This can lead to a rapid, non-radiative decay pathway. nih.gov

Reactivity of the Sulfamoyl Group in this compound

The sulfamoyl group can also be involved in cyclization reactions. For instance, the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with thionyl chloride followed by reaction with an amine demonstrates the reactivity of the sulfamoyl group in the context of forming new bonds. google.com The reactivity of the sulfamoyl group is also evident in its role as a directing group in electrophilic aromatic substitution reactions, although specific examples for this compound are not provided.

Investigation of Proton Transfer Phenomena Involving this compound

Proton transfer is a fundamental process for this compound, involving the acidic protons of the carboxylic acid, the hydroxyl group, and the sulfamoyl group. The intramolecular hydrogen bond between the 2-hydroxyl group and the carboxylic acid group can facilitate proton transfer.

Studies on related hydroxybenzoic acids have shown that excited-state proton transfer (ESIPT) is a significant phenomenon. nih.gov Upon absorption of light, the acidity of the hydroxyl and carboxylic acid groups can change, leading to proton transfer events that differ from the ground state. nih.gov For 2-hydroxybenzoic acid derivatives, ESIPT from the hydroxyl group to the carbonyl oxygen is a common deactivation pathway for the excited state. doi.org

Theoretical studies on 2,4-dihydroxybenzoic acid derivatives have used Density Functional Theory (DFT) to investigate proton transfer mechanisms. chemrxiv.org These studies calculate properties like proton affinity and gas phase acidity to understand the ease of proton removal from different sites. chemrxiv.org The loss of the carboxylic acid proton is generally the most favorable, followed by the hydroxyl protons. chemrxiv.org The presence of substituents on the ring can influence the acidity and the dynamics of proton transfer. chemrxiv.org While a specific study on this compound was not found, these general principles of proton transfer in hydroxybenzoic acids are applicable.

Computational Chemistry and Theoretical Studies of 2 Hydroxy 4 Sulfamoylbenzoic Acid

Quantum Chemical Calculations (DFT, HF) on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in determining the optimized molecular geometry and electronic structure of 2-Hydroxy-4-sulfamoylbenzoic acid. researchgate.net By employing basis sets such as B3LYP/6-311++G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often showing excellent agreement with experimental data. researchgate.netrasayanjournal.co.in These calculations have confirmed that the optimized geometry of similar benzoic acid derivatives corresponds to a minimum energy state, validated by the absence of imaginary frequencies in the vibrational analysis. researchgate.netesisresearch.org

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also elucidated through these methods. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the charge transfer that can occur within the molecule, providing insights into its stability and reactivity. nih.govresearchgate.net

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) and Theoretical Correlation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a fingerprint of a molecule based on its vibrational modes. nih.gov Theoretical calculations using DFT methods are crucial for the accurate assignment of the observed spectral bands. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, researchers can correlate theoretical data with experimental spectra, often with the use of scaling factors to improve the agreement. rasayanjournal.co.innih.gov

For related benzoic acid derivatives, detailed vibrational assignments have been made for various functional groups. For instance, the characteristic stretching and bending vibrations of the hydroxyl (O-H), carbonyl (C=O), and sulfamoyl (SO2NH2) groups can be precisely identified. rasayanjournal.co.inesisresearch.org The potential energy distribution (PED) analysis further aids in the unambiguous assignment of each vibrational mode. nih.gov This detailed understanding of the vibrational spectrum is essential for characterizing the molecule and identifying its presence in various samples.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular interactions, providing a deeper understanding of the electron delocalization and hyperconjugative interactions within a molecule. nih.govresearchgate.net This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). nih.gov

In molecules similar to this compound, NBO analysis has revealed significant intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. nih.gov These interactions, such as those between lone pairs of oxygen or nitrogen atoms and antibonding orbitals of adjacent bonds, play a crucial role in determining the molecular conformation and reactivity. nih.govresearchgate.net For instance, the presence of intramolecular hydrogen bonds can be confirmed and their strength estimated through NBO analysis. nih.gov

Molecular Electrostatic Potential (MEP) Mapping of the this compound System

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. actascientific.comresearchgate.net The MEP surface displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. researchgate.net

Spectroscopic Characterization through NMR and Mass Spectrometry (MS) Simulations

Computational methods can also simulate Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are vital for the structural elucidation of organic compounds. Theoretical calculations of NMR chemical shifts, often performed using the Gauge-Including Atomic Orbital (GIAO) method, can provide valuable insights that complement experimental data. esisresearch.orgnih.gov

While direct simulation of the mass fragmentation pattern is complex, computational analysis can help in understanding the stability of different fragment ions that might be observed in an MS experiment. This can aid in the interpretation of the experimental mass spectrum and the confirmation of the molecular structure.

Conformational Analysis and Energy Landscapes of this compound and its Derivatives

Flexible molecules like this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and understand the energy barriers between them, which is collectively known as the energy landscape. nih.govnih.govstanford.edu Computational methods, such as DFT, can be used to perform a systematic search of the conformational space to locate the minimum energy structures. nih.gov

The study of the conformational energy landscape reveals the relative populations of different conformers at a given temperature and provides insights into the molecule's dynamic behavior. nih.govmdpi.comrsc.org Understanding the preferred conformations is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure. nih.gov

In Vitro Biological Activity and Mechanistic Studies of 2 Hydroxy 4 Sulfamoylbenzoic Acid and Its Analogs

Enzyme Inhibition Profiles and Kinetic Analyses (e.g., Carbonic Anhydrase, Phospholipase A2α)

Derivatives of 4-sulfamoylbenzoic acid have been identified as potent inhibitors of several key enzymes, including carbonic anhydrases and phospholipase A2α. The primary sulfonamide moiety (-SO2NH2) is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrase. nih.gov

A series of benzamides derived from 4-sulfamoylbenzoic acid demonstrated significant inhibitory activity against various human (h) carbonic anhydrase (CA) isoforms. nih.gov Specifically, hCA II, VII, and IX were inhibited in the low nanomolar to subnanomolar range, while hCA I showed slightly less sensitivity with inhibition constants (KIs) ranging from 5.3 to 334 nM. nih.gov The inhibition of these isoforms is significant due to their roles in various physiological and pathological processes. For instance, CA II is a dominant cytosolic isoform involved in glaucoma and other conditions, making its potent inhibition by these compounds noteworthy. nih.gov Kinetic studies have shown that some quinazolinone derivatives, which can be conceptually related, act as competitive inhibitors of both human and bovine CA-II. frontiersin.org

In the context of phospholipase A2α (PLA2α), N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been explored as inhibitors. d-nb.info While initial hits from virtual screening showed micromolar activity, structural modifications, particularly those that increase lipophilicity and mimic known potent inhibitors, have led to compounds with submicromolar IC50 values. d-nb.infonih.gov For example, the replacement of an ether oxygen with a carbon atom in certain N-indolylethyl-substituted 4-sulfamoylbenzoic acid derivatives markedly increased their inhibitory potency against cPLA2α, achieving an IC50 of 0.25 µM. d-nb.info The mechanism of inhibition for some related PLA2 inhibitors, such as 4-alkoxybenzamidines, has been determined to be competitive. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzamide (B126) Derivatives of 4-Sulfamoylbenzoic Acid

| Compound/Analog | hCA I (KI, nM) | hCA II (KI, nM) | hCA VII (KI, nM) | hCA IX (KI, nM) |

|---|---|---|---|---|

| Range for 3a-3l | 5.3 - 334 | 1.9 - 7.0 | Low nM/sub-nM | Low nM/sub-nM |

| Acetazolamide (AAZ) | - | >7.0 (less effective) | - | - |

Data sourced from a study on benzamides incorporating 4-sulfamoyl moieties. nih.gov

Table 2: Inhibitory Activity of 4-Sulfamoylbenzoic Acid Analogs against Cytosolic Phospholipase A2α (cPLA2α)

| Compound/Analog | IC50 (µM) |

|---|---|

| Derivative 53 | 27 |

| Derivative 54 | 18 |

| Derivative 85 | 0.25 |

Data reflects modifications on N-substituted 4-sulfamoylbenzoic acids. d-nb.info

Molecular docking studies have been instrumental in rationalizing the observed biological activities of 2-hydroxy-4-sulfamoylbenzoic acid analogs and guiding the design of more potent derivatives. For instance, in the development of specific agonists for the lysophosphatidic acid (LPA) 2 receptor, computational docking analysis of sulfamoyl benzoic acid (SBA) compounds into the LPA2 ligand-binding pocket supported and explained the experimental structure-activity relationships. nih.govnih.govacs.org These studies can predict the binding affinity and the specific interactions between the ligand and the amino acid residues within the active site of the target protein. nih.gov

In the case of carbonic anhydrase inhibitors, docking studies reveal that the sulfonamide group typically coordinates with the zinc ion in the active site. nih.gov For quinazolinone-based CA-II inhibitors, molecular docking has confirmed the binding modes suggested by experimental data. frontiersin.org Similarly, for derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, docking simulations have shown hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of α-glucosidase. researchgate.net

The binding of several benzoic acid derivatives to the SARS-CoV-2 main protease has also been investigated using molecular docking, which helps in predicting their potential antiviral activity by analyzing interactions with key amino acid residues like CYS145 and SER144. nih.gov

The analysis of ligand-protein interactions provides a detailed understanding of the molecular basis for the biological activity of this compound and its analogs. For agonists of the LPA2 receptor, docking studies have identified key structural requirements for potent and specific activity. These include a four-carbon chain linker, a specific tail group (1H-benzo[de]isoquinolyl-1,3(2H)-dione), and an electron-withdrawing group, such as a chloro group, meta to the carboxyl group of the benzoic acid. acs.org

In the context of enzyme inhibition, the interactions are often centered around a key functional group. For carbonic anhydrase inhibitors, the sulfonamide moiety is crucial, forming a coordinate bond with the catalytic zinc ion. nih.gov For other enzymes, such as α-glucosidase, the interactions can be more varied, involving hydrogen bonds with residues like Glu:276 and pi-pi stacking interactions with aromatic residues like His:348 and Tyr:344. researchgate.net

The study of different substitutions on the core scaffold of these molecules allows for a detailed analysis of how changes in structure affect the interactions with the target protein and, consequently, the biological activity. nih.gov

In Vitro Antimicrobial and Antifungal Activity Evaluations

Derivatives of sulfamoylbenzoic acid have demonstrated notable antimicrobial and antifungal properties. For example, salts of 2,4-dichloro-5-sulfamoylbenzoic acid have shown activity against various bacterial and fungal strains. researchgate.net The introduction of different substituents onto the core molecule can significantly influence the spectrum and potency of its antimicrobial action. For instance, in some series of γ-lactone derivatives, the presence of electron-withdrawing chloro groups on an arylidene ring was found to increase antimicrobial activity, whereas electron-donating hydroxyl and methoxy (B1213986) groups decreased it. researchgate.net

Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have also been synthesized and screened for antimicrobial activity, with some compounds showing interesting activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, various 1,2,4-triazole (B32235) derivatives, which can be synthesized from substituted benzoic acids, have been evaluated for their antibacterial and antifungal effects against a range of pathogens including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Aspergillus niger, and Candida albicans. nih.govzsmu.edu.ua

Table 3: In Vitro Antimicrobial Activity of Selected Benzoic Acid Derivatives

| Compound/Analog | Target Microorganism | Activity (MIC, µg/mL) |

|---|---|---|

| 2,4-dichloro-5-sulfamoylbenzoic acid salt (Compound 2) | S. aureus | 15.60 |

| 2,4-dichloro-5-sulfamoylbenzoic acid salt (Compound 2) | E. faecalis | 31.25 |

| 2,4-dichloro-5-sulfamoylbenzoic acid salt (Compound 2) | E. coli | 31.25 |

| 2,4-dichloro-5-sulfamoylbenzoic acid salt (Hsba) | C. albicans | 15.60 |

| 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB) | S. aureus | 1024 |

| 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | MRSA | 3.91 |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth. Data sourced from multiple studies. researchgate.netnih.govnih.gov

The antimicrobial mechanism of sulfamoylbenzoic acid derivatives can be multifaceted. A primary mechanism for sulfonamides is the inhibition of folic acid synthesis in bacteria. nih.gov These compounds act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme that incorporates para-aminobenzoic acid (PABA) into folic acid. By mimicking PABA, sulfamoylbenzoic acid derivatives can be mistakenly incorporated, leading to the formation of non-functional pseudo-folic acid, which disrupts the synthesis of nucleic acids and essential proteins, ultimately inhibiting bacterial growth. nih.govresearchgate.net

Another identified mechanism of action is the disruption of the microbial cell membrane. For example, 2-hydroxy-4-methoxybenzaldehyde (HMB) has been shown to hinder the growth of S. aureus by targeting the cell membrane. nih.gov This is evidenced by an increased release of intracellular proteins and nucleic acids, as well as changes in cell morphology observed through scanning electron microscopy. nih.gov Some branched-chain hydroxy acids, which can be produced by certain bacteria, are also known to cause cell death through cell membrane penetration in some gram-negative bacteria. jmb.or.kr

Furthermore, some of these compounds exhibit antibiofilm activity. HMB, for instance, has been found to eradicate nearly 80% of preformed biofilms of MRSA at tested concentrations. nih.gov

Receptor Agonism and Antagonism Studies

In addition to enzyme inhibition and antimicrobial activity, derivatives of sulfamoylbenzoic acid have been investigated for their ability to interact with cellular receptors. An agonist is a molecule that binds to a receptor and elicits a biological response, while an antagonist binds to the receptor but does not activate it, thereby blocking the action of an agonist. domaintherapeutics.cayoutube.com

Notably, sulfamoyl benzoic acid (SBA) analogues have been synthesized and identified as the first specific agonists of the lysophosphatidic acid (LPA) 2 receptor (LPA2). nih.govnih.govacs.org The LPA2 receptor is a G protein-coupled receptor (GPCR) that mediates various cellular processes, including anti-apoptotic effects. nih.govacs.org Some of these synthetic agonists exhibit subnanomolar activity, demonstrating high potency and specificity for the LPA2 receptor without activating or inhibiting other LPA receptor subtypes. nih.gov For example, one analog was found to be a specific agonist of LPA2 with an EC50 of approximately 2 µM, and it did not show any antagonist activity at other LPA receptors up to a concentration of 10 µM. nih.gov

The structure-activity relationship (SAR) is a critical aspect of medicinal chemistry that links the chemical structure of a compound to its biological activity. For the sulfamoyl benzoic acid analogues targeting the LPA2 receptor, specific structural features have been identified as crucial for potent and selective agonism. nih.govnih.govacs.org

Key SAR findings for LPA2 receptor agonists include:

A four-carbon chain linker: The length of the linker between the benzoic acid core and other parts of the molecule is critical for optimal binding and activation of the receptor. acs.org

A specific tail group: The presence of a 1H-benzo[de]isoquinolyl-1,3(2H)-dione tail group was found to be important for high-potency agonism. acs.org

Electron-withdrawing substituents: The introduction of an electron-withdrawing group, such as a chloro atom, at the meta-position relative to the carboxylic acid on the benzoic acid ring, significantly enhances the agonistic activity. This strategic placement led to the development of a non-lipid specific agonist of LPA2 with picomolar affinity. acs.org

These SAR studies, often supported by computational docking, provide a rational basis for the design of new derivatives with improved receptor binding affinity and specificity. nih.govnih.gov Similar SAR principles are applied in the optimization of inhibitors for other targets, such as 12-lipoxygenase, where modifications to a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold led to potent and selective inhibitors. nih.gov

Investigation of Other In Vitro Pharmacological Modalities (excluding clinical aspects)

While the primary therapeutic targets of this compound and its derivatives are extensively studied, research has also ventured into other in vitro pharmacological activities, revealing a broader potential for this chemical scaffold. These investigations have unveiled interactions with various receptors and enzymes, suggesting that analogs of this compound could be tailored for diverse therapeutic applications beyond their initial design. This section details the key findings from these exploratory in vitro studies.

Lysophosphatidic Acid Receptor Agonism

Lysophosphatidic acid (LPA) is a lipid mediator that exerts its effects through a family of G protein-coupled receptors (GPCRs), including LPA1-6. These receptors are involved in a multitude of cellular processes, such as cell survival, proliferation, and migration. Notably, the LPA2 receptor has been identified as a mediator of antiapoptotic and protective effects, particularly in the gastrointestinal tract. nih.gov

In the quest for selective LPA2 receptor agonists for potential use as radioprotective agents, a series of sulfamoyl benzoic acid (SBA) analogs have been synthesized and evaluated. One such analog, compound 4 (see table below), demonstrated specific agonist activity at the LPA2 receptor with an EC50 of approximately 2 µM. nih.gov Importantly, this compound did not show any agonist or antagonist activity at LPA1, LPA3, LPA4, or LPA5 receptors, highlighting its specificity for LPA2. This specificity is a crucial attribute, as activation of other LPA receptors can lead to unwanted side effects. The development of these SBA analogs represents a significant step towards creating potent and selective LPA2 agonists. nih.gov

Table 1: Pharmacological Characterization of a Sulfamoyl Benzoic Acid Analog at LPA Receptors

| Compound | Target | Activity | EC₅₀ (µM) | Antagonist Activity (up to 10 µM) |

|---|

| 4 | LPA₂ | Agonist | ~ 2 | None at LPA₁, LPA₃, LPA₄, LPA₅ |

Allosteric Modulation of MrgX1

The Mas-related G protein-coupled receptor X1 (MrgX1) has emerged as a non-opioid target for the potential treatment of chronic pain. Researchers have explored a series of 2-sulfonamidebenzamides, which are structurally related to this compound, as allosteric modulators of this receptor. nih.gov

Through iterative medicinal chemistry, key structural modifications were found to significantly enhance the potency of these compounds. For instance, the introduction of halogen substituents at specific positions on the benzamide ring led to an approximately 8-fold improvement in potency. The structure-activity relationship (SAR) studies revealed that while some modifications, such as adding a methylene (B1212753) or a 2,2,2-trifluoroethyl group, resulted in active compounds, others, like the methoxyethyl group, led to a loss of activity. nih.gov The potency of several analogs is detailed in the table below.

Table 2: In Vitro Potency of 2-Sulfonamidebenzamide Analogs as MrgX1 Allosteric Modulators

| Compound | R Group | EC₅₀ (µM) |

|---|---|---|

| 5c | Propyl | 0.506 |

| 5d | 2,2,2-trifluoroethyl | 0.502 |

| 5f | Cyclopropylmethyl | 1.36 |

| 5g | 2,4-diethoxy | 1.09 |

| 5r | 2-methyl-7-benzofuran | 1.04 |

| 6c | 5-fluoro | 0.014 |

| 6d | 5-fluoro | 0.285 |

Inhibition of 12-Lipoxygenase

Human lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of inflammatory mediators from polyunsaturated fatty acids. The platelet-type 12-(S)-LOX (12-LOX) is of particular interest due to its involvement in conditions like diabetes, thrombosis, and cancer. nih.gov

A scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide has been optimized to yield potent and selective inhibitors of 12-LOX. These compounds, exemplified by 35 and 36 , exhibit nanomolar potency against 12-LOX and demonstrate excellent selectivity over other related lipoxygenases and cyclooxygenases. Furthermore, these inhibitors were shown to inhibit PAR-4 induced aggregation and calcium mobilization in human platelets, as well as reduce the production of the 12-LOX product, 12-HETE, in β-cells. nih.gov

Antioxidant and Acetylcholinesterase Inhibitory Activity

In the context of neurodegenerative diseases like Alzheimer's, there is growing interest in multifunctional compounds that can address both oxidative stress and cholinergic deficits. A hybrid molecule, 2-hydroxy-4-(2-hydroxybenzamido)benzoic acid , was synthesized and evaluated for its antioxidant and acetylcholinesterase (AChE) inhibitory effects. researchgate.net

Antioxidants are vital for preventing the cellular damage caused by reactive oxygen species. The evaluation of this hybrid molecule's antioxidant potential is a step towards developing therapies that can mitigate the oxidative stress component of neurodegenerative diseases. researchgate.net

Applications of 2 Hydroxy 4 Sulfamoylbenzoic Acid in Chemical Synthesis and Materials Science

Role of 2-Hydroxy-4-sulfamoylbenzoic Acid as an Organic Synthesis Intermediate

This compound serves as a valuable intermediate in organic synthesis due to its functional groups, which can be selectively targeted for various chemical transformations. The sulfamoylbenzoic acid framework is recognized as an important component in the synthesis of medicinal intermediates. google.com The carboxylic acid group can be converted into a more reactive derivative, such as an acid chloride. This transformation allows for subsequent reactions with amines to form amides, a common linkage in many biologically active molecules. google.com

The synthesis process for related compounds, such as 2,4-dichloro-5-sulfamoylbenzoic acid, often involves a multi-step process that begins with a substituted benzoic acid, followed by chlorosulfonation and subsequent amination to install the sulfamoyl group. google.com This highlights the general synthetic strategies that can be applied to produce a variety of sulfamoylbenzoic acid derivatives, underscoring the role of this compound as a foundational building block for more complex molecules. Its utility is further demonstrated in its use as a precursor for creating isocyanate derivatives and in the esterification of alcohols. sigmaaldrich.comsigmaaldrich.com

Use in the Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds

The sulfamoylbenzoic acid scaffold is a key structural motif in the development of advanced pharmaceutical intermediates and lead compounds. Derivatives of this core structure have been extensively studied for various therapeutic applications. For instance, novel sulfamoylbenzoic acid derivatives have been designed and synthesized as potent antihypertensive agents. google.com Researchers have focused on creating compounds that exhibit strong hypotensive activity while minimizing or eliminating undesirable side effects like diuresis, which can be associated with some sulfonamide-based drugs. google.com

The synthesis of these advanced intermediates often involves reacting a reactive form of the sulfamoylbenzoic acid, such as its acid chloride, with an amine-containing moiety in a polar solvent. google.com This modular approach allows for the systematic modification of the molecule's structure to optimize its pharmacological profile. The development of specific agonists for receptors like the lysophosphatidic acid (LPA) receptor LPA2, which has anti-apoptotic effects, further illustrates the importance of this class of compounds. nih.gov The synthesis of such targeted molecules demonstrates the crucial role of sulfamoylbenzoic acid intermediates in constructing lead compounds for drug discovery programs. nih.govsumitomo-chem.co.jprsc.org

Coordination Chemistry: Formation and Characterization of Metal Complexes with this compound as a Ligand

The presence of multiple donor atoms (oxygen from the hydroxyl and carboxylate groups, and nitrogen and oxygen from the sulfamoyl group) makes this compound an excellent ligand for forming coordination complexes with a wide range of metal ions. researchgate.netresearchgate.net The study of these metal complexes is a vibrant area of research, as coordination can significantly alter and often enhance the biological properties of the organic ligand. rdd.edu.iq

Transition metal complexes of a related compound, o-sulfamoylbenzoic acid, have been synthesized with metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net These complexes typically form an ML2 stoichiometry, where the deprotonated sulfamoylbenzoic acid acts as a mono-anionic ligand. researchgate.net The formation of such complexes provides a pathway to new materials and potential metallodrugs with unique chemical and biological characteristics. researchgate.net

The structures of metal complexes formed with this compound are elucidated using a combination of spectroscopic and analytical techniques. These methods confirm the coordination of the ligand to the metal center.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination sites of the ligand. Upon complexation, characteristic shifts in the stretching frequencies of the functional groups are observed. For instance, the peaks corresponding to the SO2 group and the carboxylate group would show shifts, indicating their involvement in bonding with the metal ion. researchgate.net The presence of coordinated water molecules in some complexes can also be confirmed by broad peaks in the 3600-3400 cm⁻¹ region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution, providing detailed information about the chemical environment of the atoms. researchgate.networldsresearchassociation.com

Mass Spectrometry: This technique is employed to confirm the molecular weight and fragmentation pattern of the synthesized complexes, verifying their composition. researchgate.net

Table 1: Expected Spectroscopic Data for Metal Complexes of this compound

| Technique | Observation | Inference |

|---|---|---|

| FTIR | Shift in ν(C=O) and ν(SO₂) stretching frequencies. | Coordination of the carboxylate and sulfamoyl groups to the metal ion. researchgate.net |

| FTIR | Appearance of new bands in the 550-400 cm⁻¹ region. | Formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net |

| UV-Vis Spectroscopy | Shift in absorption bands compared to the free ligand. | Indication of ligand-to-metal charge transfer (LMCT) and d-d electronic transitions, confirming complex formation. researchgate.net |

A primary driver for synthesizing metal complexes of biologically relevant ligands is the potential for enhanced therapeutic efficacy. rdd.edu.iq Metal complexes of ligands structurally similar to this compound have been evaluated for a range of in vitro biological activities.

Antimicrobial Activity: Metal complexes often exhibit greater antibacterial and antifungal activity than the free ligand. rdd.edu.iqresearchgate.net For example, transition metal complexes of o-sulfamoylbenzoic acid have demonstrated antibacterial properties. researchgate.net Similarly, hydrazide-hydrazones of 2,4-dihydroxybenzoic acid showed significant activity against Gram-positive bacteria, including MRSA strains. mdpi.com

Enzyme Inhibition: These complexes are also tested for their ability to inhibit various enzymes. For instance, some zinc complexes have shown inhibitory activity against acetylcholinesterase (AChE), while others display significant anti-urease activity. researchgate.net

Antioxidant Activity: The antioxidant capacity of these compounds can be assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netresearchgate.net

Anticancer Activity: The antiproliferative effects of these compounds are tested against various human cancer cell lines. mdpi.comnih.gov For example, certain hydrazide-hydrazones of 2,4-dihydroxybenzoic acid were found to be potent inhibitors of cancer cell proliferation, with selectivity for cancer cells over normal cells. mdpi.com

Table 2: Summary of In Vitro Biological Activities of Structurally Related Metal Complexes

| Metal Ion | Ligand Type | Biological Activity Investigated | Finding |

|---|---|---|---|

| Cu(II), Ni(II), Co(II), Mn(II), Zn(II) | o-Sulfamoylbenzoic Acid | Antibacterial | Complexes showed antibacterial activity. researchgate.net |

| Zn(II) | Sulfonamide derivative | Enzyme Inhibition (AChE) | Showed little activity against Acetylcholinesterase. researchgate.net |

| Cu(II) | Sulfonamide derivative | Enzyme Inhibition (LOX) | Showed moderate activity against Lipoxygenase. researchgate.net |

| Various Metals | Sulfonamide derivative | Enzyme Inhibition (Urease) | Metal complexes showed high anti-urease activity. researchgate.net |

| - | Hydrazone of 2,4-dihydroxybenzoic acid | Anticancer (LN-229 glioblastoma cells) | A derivative showed potent antiproliferative activity with an IC₅₀ of 0.77 µM. mdpi.com |

Potential Applications in Supramolecular Chemistry and Crystal Engineering

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, built from molecular or ionic building blocks. This compound is an excellent candidate for applications in supramolecular chemistry and crystal engineering due to its ability to form multiple, predictable, and strong hydrogen bonds.

Conclusion and Future Research Directions

Summary of Current Research Gaps and Challenges for 2-Hydroxy-4-sulfamoylbenzoic Acid

Despite the recognized therapeutic potential of sulfonamide-containing compounds, dedicated research into this compound remains notably limited. A significant research gap is the absence of a comprehensive biological activity profile for this specific isomer. While related sulfamoylbenzoic acid analogs have been investigated for various therapeutic targets, the unique contributions of the hydroxyl group at the 2-position and the sulfamoyl group at the 4-position of the benzoic acid scaffold are not well understood.

A primary challenge lies in the regioselective synthesis of this compound. Existing synthetic methodologies for analogous compounds often result in mixtures of isomers, necessitating complex purification procedures that can hinder large-scale production and derivatization efforts. Furthermore, the functionalization of the this compound core to generate diverse chemical libraries for screening presents another hurdle. The interplay between the directing effects of the hydroxyl, carboxyl, and sulfamoyl groups can lead to challenges in achieving desired substitutions on the aromatic ring. Overcoming these synthetic and functionalization challenges is crucial for unlocking the full therapeutic potential of this compound.

Emerging Synthetic Methodologies and Their Potential Impact

Recent advancements in synthetic organic chemistry offer promising avenues for more efficient and selective synthesis of this compound and its derivatives. Palladium-catalyzed C-H carboxylation, for instance, has emerged as a powerful tool for the synthesis of salicylic (B10762653) acids from phenols, offering high efficiency and functional group tolerance. nih.gov Adapting such methods could provide a more direct and regioselective route to the 2-hydroxy-benzoic acid core, which can then be sulfonated.

Furthermore, the development of novel catalytic systems for C-H functionalization could revolutionize the synthesis of derivatives. researchgate.net These methods could allow for the direct introduction of various substituents onto the benzoic acid ring, bypassing the need for multi-step synthetic sequences that are often low-yielding. The exploration of flow chemistry and microwave-assisted synthesis could also offer significant advantages in terms of reaction time, yield, and scalability for the production of this compound and its analogs. The application of these modern synthetic strategies is poised to accelerate the exploration of the chemical space around this scaffold.

Advanced Computational Approaches for Structure-Function Elucidation

In the absence of extensive experimental data, advanced computational approaches can provide valuable insights into the structure-function relationships of this compound. Molecular docking simulations, for example, can be employed to predict the binding modes and affinities of this compound with a range of biological targets known to interact with sulfonamides. nih.govnih.govtandfonline.comresearchgate.nettandfonline.com This in silico screening can help prioritize experimental testing and identify potentially novel therapeutic applications.

Quantitative Structure-Property Relationship (QSPR) studies can be utilized to correlate the structural features of this compound derivatives with their physicochemical properties, such as solubility and bioavailability. researchgate.net Density Functional Theory (DFT) calculations can provide a deeper understanding of the electronic properties of the molecule, which can be crucial for its reactivity and interaction with biological macromolecules. These computational tools, when used in synergy, can significantly guide the rational design of next-generation analogs with improved potency and selectivity.

Exploration of Novel Biological Targets and Mechanisms of Action (in vitro)

The structural motifs present in this compound suggest a range of potential biological targets that warrant in vitro investigation. The sulfonamide group is a well-known pharmacophore for inhibiting carbonic anhydrases (CAs), and various isoforms of this enzyme are implicated in a number of diseases. tandfonline.comnih.gov Therefore, screening this compound against a panel of human CA isoforms is a logical starting point.

Furthermore, analogs of sulfamoyl benzoic acid have shown activity as agonists of the LPA2 receptor and inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.govnih.govbohrium.comd-nb.inforesearchgate.net In vitro assays for these targets could reveal novel activities for this compound. The salicylic acid moiety is known for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Investigating the dual inhibitory potential of this compound on both CAs and COXs could lead to the development of novel anti-inflammatory agents with a unique mechanism of action.

Design Principles for Next-Generation this compound-Based Scaffolds

Building upon the foundational structure of this compound, several design principles can be proposed for the development of next-generation therapeutic agents. Structure-activity relationship (SAR) studies on related sulfamoyl benzoic acid analogs have highlighted the importance of the substitution pattern on the aromatic ring and the nature of the substituents on the sulfamoyl nitrogen for biological activity. nih.govnih.govnih.govmdpi.comdrugdesign.org

For instance, introducing various alkyl or aryl groups on the sulfamoyl nitrogen can modulate the compound's lipophilicity and its interaction with the target protein. Modifications to the carboxylic acid group, such as esterification or amidation, could be explored to improve pharmacokinetic properties. Furthermore, the introduction of additional functional groups on the benzene ring could lead to enhanced potency and selectivity for specific biological targets. A systematic exploration of these structural modifications, guided by computational modeling and in vitro screening, will be essential for the rational design of novel and effective therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-4-sulfamoylbenzoic acid to ensure high purity?

- Methodology :

-

Sulfonation-Hydroxylation : Start with benzoic acid derivatives, introducing sulfamoyl groups via sulfonation (e.g., using chlorosulfonic acid), followed by regioselective hydroxylation. Optimize reaction conditions (temperature: 80–100°C, acidic medium) to minimize by-products like over-sulfonated isomers .

-

Enzymatic Synthesis : Utilize biocatalysts (e.g., hydroxylases) for eco-friendly hydroxylation, achieving >85% yield with reduced waste. This method avoids harsh reagents and enhances stereochemical control .

- Purity Assessment :

-

Use HPLC with UV detection (λ = 254 nm) and reference standards (e.g., 4-hydroxybenzoic acid) to quantify impurities. Calibrate against known contaminants like 4-sulfamoyl isomers .

Synthesis Method Yield (%) Purity (%) Key Conditions Sulfonation-Hydroxylation 70–75 95–98 H2SO4, 90°C, 6 h Enzymatic Route 85–90 ≥99 pH 7.0, 37°C, 24 h

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- NMR :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and hydroxyl/sulfamoyl groups (δ 10–12 ppm). Use DMSO-d6 to resolve hydrogen bonding effects .

- ¹³C NMR : Confirm carbonyl (C=O, δ 170–175 ppm) and sulfonamide (C-SO2, δ 55–60 ppm) groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Approach :

- Standardize Assays : Control variables like pH, solvent polarity, and cell line specificity. For example, antimicrobial activity varies significantly in acidic (pH 5.5) vs. neutral (pH 7.4) conditions due to protonation of sulfamoyl groups .

- Metabolomic Profiling : Use LC-MS/MS to identify metabolite interference (e.g., 4-hydroxybenzoic acid) that may competitively inhibit target enzymes .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding factors. Replicate studies with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies optimize catalytic systems for scalable synthesis of this compound?

- Heterogeneous Catalysis :

-

Use zeolite-supported metal catalysts (e.g., Pd/C) for selective sulfamoylation. Achieve turnover numbers (TON) >500 with <1% metal leaching .

- Biocatalytic Engineering :

-

Engineer E. coli expressing cytochrome P450 enzymes for hydroxylation. Optimize fermentation parameters (DO ≥30%, fed-batch mode) to enhance productivity (2.5 g/L·h) .

Catalytic System TON Selectivity (%) Scalability (kg/batch) Zeolite-Pd/C 520 98 10–50 Engineered P450 E. coli 300 99 5–20

Q. How do structural modifications (e.g., methoxy vs. sulfamoyl groups) affect the compound’s physicochemical properties?

- Computational Modeling :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare electron-withdrawing (sulfamoyl) vs. electron-donating (methoxy) effects on acidity (pKa ≈ 2.8 for sulfamoyl vs. 4.1 for methoxy) .

- Solubility Studies :

- Use shake-flask method (water:octanol) to measure logP values. Sulfamoyl derivatives exhibit higher hydrophilicity (logP = 1.2) vs. methoxy analogs (logP = 2.5) .

Methodological Notes

- Contradiction Analysis : Cross-validate data across multiple platforms (e.g., NIST spectra, PubChem annotations) to address discrepancies in melting points or spectral data .

- Safety Protocols : Follow OSHA guidelines for handling sulfonating agents (e.g., chlorosulfonic acid), including PPE (acid-resistant gloves, fume hoods) and spill management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.